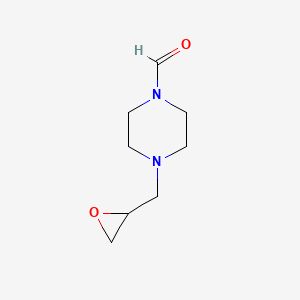

4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde involves the treatment of indole-3-carbaldehyde with epichlorohydrin . The reaction of this compound with 1,3-dimethylbarbituric acid or malononitrile results in crotonic condensation products with retention of the oxirane ring .Molecular Structure Analysis

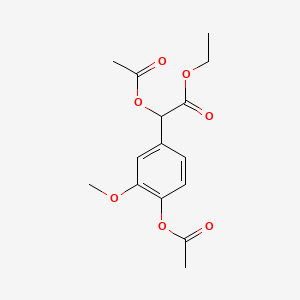

The molecular formula of “4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde” is C8H14N2O2 . Unfortunately, the specific structural details are not available in the search results.Chemical Reactions Analysis

The reaction of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde with active methylene compounds results in crotonic condensation products with retention of the oxirane ring . The structure of the reaction products with aroylglycines depends on the conditions . In acetic anhydride, a simultaneous formation of an oxazolone ring and bisacylation of the oxirane fragment occurs .Scientific Research Applications

Green Polymerization

The compound can be used in the green polymerization of 4-(Oxiran-2-ylmethyl)morpholine . The monomer is prepared by the reaction of morpholine with epichlorohydrine followed by treatment with sodium hydroxide . The polymerization is performed in bulk under suitable conditions .

Synthesis of Functional Polymers

It can be used in the synthesis of functional polymers by chemical modification of PECH and PECH–PEO with substituted phenolates .

Production of Self-Organized Liquid–Crystalline Polyethers

The compound can be used in the production of self-organized liquid–crystalline polyethers obtained by grafting tapered mesogenic groups onto poly(epichlorohydrin) .

Chemical Modification of Poly(Epichlorohydrin)

It can be used in the chemical modification of poly(epichlorohydrin) using montmorillonite clay .

Synthesis of Biologically Active Compounds

The piperazine moiety of the compound is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .

Preparation of Piperazine-Containing Drugs

The compound can be used in the preparation of piperazine-containing drugs approved by the FDA . The synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .

Future Directions

The presence of a carbonyl group and an oxiranylmethyl group simultaneously in the indole molecule increases its synthetic potential due to the presence of two, nonequivalent reaction centers . This suggests that “4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde” and similar compounds could have promising practical uses in the future.

properties

IUPAC Name |

4-(oxiran-2-ylmethyl)piperazine-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c11-7-10-3-1-9(2-4-10)5-8-6-12-8/h7-8H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDYIHDCKPWTDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2CO2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656540 |

Source

|

| Record name | 4-[(Oxiran-2-yl)methyl]piperazine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde | |

CAS RN |

139605-65-5 |

Source

|

| Record name | 4-[(Oxiran-2-yl)methyl]piperazine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Arg-arg-arg-ala-asp-asp-ser-[asp]5](/img/structure/B589699.png)

![7,8-Dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B589700.png)

![1,4-Diazacyclopropa[cd]pentalene](/img/structure/B589701.png)

![4-[4-(Trifluoromethyl)phenyl]butanal](/img/structure/B589715.png)